N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide
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Description
N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is used in scientific research for its potential as a therapeutic agent.
Scientific Research Applications
Met Kinase Inhibitor for Cancer Therapy
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors exemplifies the importance of structural modifications in developing therapeutic agents. These compounds demonstrated significant tumor stasis in human gastric carcinoma models, illustrating the role of structural analogs in cancer therapy research (Schroeder et al., 2009).
Novel Synthesis and Characterization Techniques
The synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives showcase advancements in chemical synthesis techniques. These findings contribute to the broader knowledge of creating and analyzing novel compounds for potential scientific applications (Achugatla, Ghashang, & Guhanathan, 2017).
Histone Deacetylase Inhibitor for Cancer Treatment
The development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase inhibitor highlights the therapeutic potential of structurally related compounds in oncology. This compound shows promise as an anticancer drug, illustrating the critical role of chemical structures in modulating biological activity (Zhou et al., 2008).
Serotonin Receptor Study in Alzheimer's Disease
Research involving 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a selective serotonin 1A receptor imaging probe for Alzheimer's disease patients underscores the utility of benzamide derivatives in neurodegenerative disease research. This compound's application in positron emission tomography (PET) imaging provides insights into the molecular mechanisms underlying Alzheimer's disease (Kepe et al., 2006).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQCSQMNDPJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide |
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